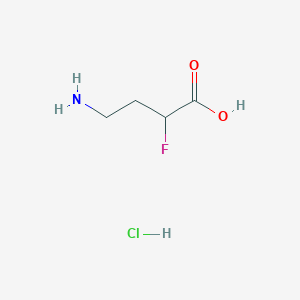

4-Amino-2-fluorobutanoic acid hydrochloride

Description

BenchChem offers high-quality 4-Amino-2-fluorobutanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-2-fluorobutanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-2-fluorobutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FNO2.ClH/c5-3(1-2-6)4(7)8;/h3H,1-2,6H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUFFCHJYYWINCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(C(=O)O)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20716737 | |

| Record name | 4-Amino-2-fluorobutanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26437-22-9 | |

| Record name | 4-Amino-2-fluorobutanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"physicochemical properties of 4-Amino-2-fluorobutanoic acid hydrochloride"

An In-Depth Technical Guide to the Physicochemical Properties of 4-Amino-2-fluorobutanoic acid hydrochloride

Authored by a Senior Application Scientist

Introduction: Unveiling a Key GABA Aminotransferase Inhibitor

4-Amino-2-fluorobutanoic acid hydrochloride stands as a molecule of significant interest within the realm of neuroscience and drug development. As a structural analogue of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system, this compound has been investigated for its role as an inhibitor of GABA aminotransferase (GABA-AT).[1][2][3] GABA-AT is the primary enzyme responsible for the degradation of GABA.[2][3] By inhibiting this enzyme, compounds like 4-Amino-2-fluorobutanoic acid can effectively increase the concentration of GABA in the brain, a therapeutic strategy for conditions such as epilepsy and certain addictions where neuronal hyperexcitability is a key factor.[2][3]

The efficacy, safety, and developability of any drug candidate are intrinsically linked to its physicochemical properties. For researchers, scientists, and drug development professionals, a thorough understanding of these characteristics is not merely academic; it is a foundational requirement for rational drug design, formulation development, and predicting in vivo behavior. This guide provides a comprehensive overview of the known physicochemical properties of 4-Amino-2-fluorobutanoic acid hydrochloride and presents detailed, field-proven methodologies for their experimental determination.

Core Physicochemical Profile

A summary of the key physicochemical properties for 4-Amino-2-fluorobutanoic acid hydrochloride and its corresponding free base is presented below. It is crucial to distinguish between the two forms, as the hydrochloride salt form significantly influences properties such as solubility and melting point.

| Property | Value (Hydrochloride Salt) | Value (Free Base) | Data Type | Source |

| IUPAC Name | 4-amino-2-fluorobutanoic acid;hydrochloride | 4-amino-2-fluorobutanoic acid | Nomenclature | [4][5] |

| CAS Number | 26437-22-9 | 5130-17-6 | Identifier | [4] |

| Molecular Formula | C₄H₉ClFNO₂ | C₄H₈FNO₂ | Chemical Formula | [4][5] |

| Molecular Weight | 157.57 g/mol | 121.11 g/mol | Calculated | [4][5] |

| Melting Point | Not specified | 201-203 °C | Experimental | |

| LogP | -2.94 (Predicted) | -2.7 (Predicted) | Calculated | [4][5] |

| Topological Polar Surface Area | Not specified | 63.3 Ų | Calculated | [5] |

Experimental Determination of Physicochemical Properties

The following sections provide detailed protocols for the experimental characterization of 4-Amino-2-fluorobutanoic acid hydrochloride. The methodologies are presented not just as steps, but with the underlying scientific rationale to ensure robust and reproducible data generation.

Melting Point Determination: A Critical Indicator of Purity

The melting point is a fundamental thermal property that provides a quick and effective assessment of a compound's purity.[6][7] Pure crystalline compounds typically exhibit a sharp melting point, melting over a narrow range of 0.5-1°C.[6] Impurities will depress the melting point and broaden the melting range.[7]

Methodology: Capillary Melting Point Determination (Mel-Temp Apparatus)

This method is a pharmacopeial standard for its reliability and small sample requirement.[8]

Protocol Steps:

-

Sample Preparation:

-

Ensure the 4-Amino-2-fluorobutanoic acid hydrochloride sample is completely dry and in a fine powder form. If necessary, gently grind the crystals in a mortar and pestle.

-

Tap the open end of a glass capillary tube into the powder to collect a small amount of the sample.

-

Invert the tube and tap the closed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom.[9] The packed sample height should be approximately 2-3 mm.

-

-

Apparatus Setup:

-

Insert the packed capillary tube, closed end down, into the heating block of a Mel-Temp or similar apparatus.[9]

-

Ensure the thermometer is correctly positioned to accurately measure the temperature of the block.

-

-

Approximate Melting Point Determination:

-

Accurate Melting Point Determination:

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Use a fresh, newly packed capillary tube for the accurate measurement.

-

Set a slow heating rate of 1-2°C per minute. This slow ramp is critical to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the last solid crystal melts into a clear liquid (T2).[6]

-

The melting point is reported as the T1-T2 range.

-

Perform the measurement in triplicate to ensure reproducibility.

-

Experimental Workflow: Melting Point Determination

Caption: Workflow for accurate melting point determination.

Aqueous Solubility Profile: A Cornerstone of Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. For an amino acid derivative like 4-Amino-2-fluorobutanoic acid hydrochloride, solubility is highly dependent on pH.[10] As a hydrochloride salt, it is expected to be more soluble in water and polar solvents compared to its free base form.[11]

Methodology: Equilibrium Shake-Flask Method

This is the gold-standard method for determining equilibrium solubility due to its simplicity and accuracy.

Protocol Steps:

-

Solution Preparation:

-

Prepare a series of buffered solutions at different pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0) to mimic physiological conditions.

-

-

Equilibration:

-

Add an excess amount of 4-Amino-2-fluorobutanoic acid hydrochloride to a known volume of each buffered solution in separate sealed vials. The excess solid is crucial to ensure saturation is reached.

-

Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) using a shaker bath for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is achieved.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for the undissolved solid to settle.

-

Carefully withdraw a clear aliquot of the supernatant. This step must be performed without disturbing the solid phase.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining micro-particulates.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable mobile phase.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).

-

Construct a calibration curve with known standards to ensure accurate quantification.

-

-

Data Reporting:

-

Express the solubility at each pH value in units of mg/mL or µg/mL.

-

Logical Diagram: Factors Influencing Solubility

Caption: Key factors governing the solubility of amino acids.

pKa Determination: Understanding Ionization Behavior

The acid dissociation constant (pKa) defines the ionization state of a molecule at a given pH. For a molecule with both an amino group and a carboxylic acid group, there will be at least two pKa values. The fluorine atom at the alpha-position to the carboxyl group is expected to have a significant electron-withdrawing effect, thereby lowering the pKa of the carboxylic acid (making it more acidic) compared to its non-fluorinated analog.

Methodology: ¹⁹F NMR-Based Titration

For fluorinated compounds, ¹⁹F NMR spectroscopy offers a highly sensitive and precise method for pKa determination.[12][13][14] The chemical shift of the fluorine nucleus is exquisitely sensitive to changes in the electronic environment, which are directly altered by the protonation/deprotonation of nearby functional groups.[12]

Protocol Steps:

-

Sample Preparation:

-

Prepare a series of buffer solutions with precisely known pH values, spanning a range that covers the expected pKa values (e.g., pH 1 to 12).

-

Dissolve a constant, known concentration of 4-Amino-2-fluorobutanoic acid hydrochloride in each buffer solution.

-

-

NMR Data Acquisition:

-

Acquire a ¹⁹F NMR spectrum for each sample at a constant temperature. A fluorine-free internal standard may be used for referencing if necessary.

-

-

Data Analysis:

-

Measure the ¹⁹F chemical shift (δ) for the compound in each spectrum.

-

Plot the observed chemical shift (δ_obs) as a function of pH.

-

-

pKa Calculation:

-

The resulting plot will be a sigmoidal titration curve. The pKa is the pH at the inflection point of this curve.

-

The data can be fitted to the Henderson-Hasselbalch equation (or a modified version for multiprotic systems) to precisely calculate the pKa values. The equation relates the observed shift to the shifts of the fully protonated (δ_HA) and deprotonated (δ_A-) species: δ_obs = (δ_HA + δ_A- * 10^(pH - pKa)) / (1 + 10^(pH - pKa))

-

Non-linear regression analysis of the plot of δ_obs versus pH will yield a highly accurate pKa value.

-

Conclusion

The physicochemical properties of 4-Amino-2-fluorobutanoic acid hydrochloride are paramount to its development as a potential therapeutic agent. While a complete, experimentally verified dataset is not yet fully compiled in the public domain, this guide provides the foundational knowledge and robust, authoritative protocols required for its comprehensive characterization. By systematically applying these methodologies, researchers can generate the high-quality data necessary to advance the understanding and application of this promising GABA-AT inhibitor, ultimately paving the way for its potential use in treating neurological disorders.

References

- Experiment 10- Amino acids and proteins - Test for solubility. (2022-06-19). In YouTube.

- 4-Amino-2-fluorobutanoic acid hydrochloride. In Fluorochem.

- 4-Amino-2-fluorobutanoic acid. In PubChem.

- Parman, E., Toom, L., Selberg, S., & Leito, I. (2019). Determination of p K a values of fluorocompounds in water using 19 F NMR. In ResearchGate.

- Hayashi, K., Matsuda, T., Takeyama, T., & Hino, T. (2014). Solubilities Studies of Basic Amino Acids. In ResearchGate.

- Action of 4-amino-2-fluorobutanoic acid and other structural analogues on gamma-aminobutyric acid transport by channel catfish brain. In PubMed.

- 2-Amino-4,4-difluorobutanoic acid hydrochloride. In PubChem.

- Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR. In National Institutes of Health.

- Melting point determination.

- Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. In ACS Publications.

- Determination of melting and boiling points.

- Nanavati, S. M., & Silverman, R. B. (1989). Fluorinated Conformationally-Restricted γ-Aminobutyric Acid Aminotransferase Inhibitors. In PubMed Central.

- 4-Amino-2-(substituted methyl)-2-butenoic acids: substrates and potent inhibitors of gamma-aminobutyric acid aminotransferase. In PubMed.

- QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS.

- Melting point determination. In SSERC.

- DL-4-Amino-2-fluorobutyric acid. In Sigma-Aldrich.

- Experiment 1 - Melting Points.

- Melting Point Determination. In thinkSRS.com.

- Lab (1) Qualitative Tests of Amino Acids.

- Mechanism-based inactivation of gamma-aminobutyric acid aminotransferase by 3-amino-4-fluorobutanoic acid. In PubMed.

- Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. In PubMed Central.

- Silverman, R. B. (2021). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. In PubMed Central.

- Experimental Determination of p K a for 10 PFAS, Mono-, Di-, and Trifluoroacetic Acid by 19 F-NMR. In ResearchGate.

Sources

- 1. Action of 4-amino-2-fluorobutanoic acid and other structural analogues on gamma-aminobutyric acid transport by channel catfish brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorinated Conformationally-Restricted γ-Aminobutyric Acid Aminotransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 4-Amino-2-fluorobutanoic acid | C4H8FNO2 | CID 2735915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alnoor.edu.iq [alnoor.edu.iq]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. thinksrs.com [thinksrs.com]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

In-Depth Technical Guide: 4-Amino-2-fluorobutanoic Acid Hydrochloride - Elucidating the Mechanism of Action

Abstract: 4-Amino-2-fluorobutanoic acid hydrochloride is a structurally intriguing analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). The introduction of a fluorine atom at the C2 position is anticipated to modulate its biological activity, potentially offering enhanced therapeutic properties. This technical guide synthesizes the available preclinical evidence to illuminate the putative mechanisms of action of this compound. The primary focus is on its interaction with two key proteins in the GABAergic system: the GABA transporters (GATs) and GABA aminotransferase (GABA-T). While direct and comprehensive data on 4-amino-2-fluorobutanoic acid remains limited, this guide draws upon studies of structurally related fluorinated GABA analogs to construct a scientifically grounded hypothesis of its pharmacological profile. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel GABAergic modulators.

Introduction: The Rationale for Fluorination in GABA Analogs

The strategic incorporation of fluorine into bioactive molecules is a well-established approach in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and blood-brain barrier permeability. In the context of GABAergic modulation, fluorinated analogs of GABA are of significant interest for their potential to overcome the limitations of exogenous GABA, which does not readily cross the blood-brain barrier. The electron-withdrawing nature of the fluorine atom can influence the acidity of nearby protons and the overall conformation of the molecule, thereby altering its interaction with target proteins.

This guide focuses on 4-amino-2-fluorobutanoic acid hydrochloride, a compound designed to leverage these principles. Its mechanism of action is hypothesized to involve the modulation of GABAergic neurotransmission through two primary pathways: the inhibition of GABA reuptake and the inhibition of GABA catabolism.

Postulated Mechanism of Action: A Dual-Pronged Approach to Enhancing GABAergic Tone

The available evidence, primarily from a study on a non-mammalian system and supported by extensive research on related fluorinated GABA analogs, suggests that 4-amino-2-fluorobutanoic acid hydrochloride likely enhances GABAergic signaling through a dual mechanism of action.

Inhibition of GABA Transporters (GATs)

The synaptic action of GABA is terminated by its removal from the synaptic cleft by GABA transporters (GATs) located on both neurons and glial cells. Inhibition of these transporters leads to an increase in the extracellular concentration of GABA, thereby prolonging its inhibitory effect.

A key study investigating the effect of 4-amino-2-fluorobutanoic acid on GABA transport was conducted using a synaptosomal preparation from channel catfish brain.[1] The findings from this study are summarized below:

| Parameter | Value |

| Inhibition Type | Noncompetitive |

| Inhibitory Constant (Ki) | 12.5 µM |

| GABA Uptake Constant (Kt) | 4.46 µM |

Table 1: Kinetic parameters of 4-amino-2-fluorobutanoic acid on GABA transport in catfish brain synaptosomes.[1]

This study provides the most direct evidence currently available for the mechanism of action of 4-amino-2-fluorobutanoic acid, identifying it as a noncompetitive inhibitor of GABA transport .[1] Noncompetitive inhibition suggests that the compound binds to a site on the transporter distinct from the GABA binding site (an allosteric site), inducing a conformational change that impedes the transport process. While this study was conducted in a non-mammalian system, the authors note that the GABA transport system in channel catfish is remarkably similar to that in the mammalian brain.[1] However, further studies in mammalian systems are crucial to confirm this mechanism and to determine the selectivity of 4-amino-2-fluorobutanoic acid for the different GAT subtypes (GAT1, GAT2, GAT3, and BGT1).

Logical Relationship Diagram: GABA Transporter Inhibition

Caption: Noncompetitive inhibition of GABA transporters by 4-amino-2-fluorobutanoic acid.

Inhibition of GABA Aminotransferase (GABA-T)

GABA aminotransferase (GABA-T) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme responsible for the catabolism of GABA into succinic semialdehyde.[2] Inhibition of GABA-T is a clinically validated strategy for increasing synaptic GABA levels and is the mechanism of action of the antiepileptic drug vigabatrin.

While no direct studies on the effect of 4-amino-2-fluorobutanoic acid on GABA-T have been identified, a substantial body of literature on structurally similar fluorinated GABA analogs strongly suggests that it is a likely inhibitor of this enzyme.

-

(S)-4-amino-5-fluoropentanoic acid has been shown to be a mechanism-based inactivator of GABA-T, leading to a dose- and time-dependent increase in whole-brain GABA levels in mice.[3]

-

3-amino-4-fluorobutanoic acid also acts as a mechanism-based inactivator of GABA-T.

-

4-amino-3-fluorobutanoic acid has been identified as a substrate for GABA-T, undergoing HF elimination instead of the typical transamination reaction.[4]

These findings collectively support the hypothesis that the fluorine substitution in GABA analogs facilitates their interaction with GABA-T, often leading to irreversible inhibition. The proposed mechanism for such inactivation typically involves the formation of a reactive intermediate within the enzyme's active site that covalently modifies a critical amino acid residue or the PLP cofactor.

Signaling Pathway Diagram: Putative GABA-T Inhibition

Caption: Hypothesized mechanism-based inactivation of GABA-T.

Experimental Protocols for Mechanistic Elucidation

To rigorously validate the hypothesized dual mechanism of action of 4-amino-2-fluorobutanoic acid hydrochloride, the following experimental workflows are recommended.

GABA Transporter Uptake Assay in Mammalian Synaptosomes

This protocol is designed to determine the inhibitory activity and kinetics of the compound on GABA uptake in a mammalian system.

Workflow Diagram: Synaptosomal GABA Uptake Assay

Caption: Workflow for assessing GABA transporter inhibition.

Step-by-Step Methodology:

-

Synaptosome Preparation: Isolate synaptosomes from the desired brain region of a rodent model (e.g., rat or mouse) using differential centrifugation in a sucrose-based buffer.[5][6][7][8]

-

Pre-incubation: Aliquots of the synaptosomal preparation are pre-incubated with varying concentrations of 4-amino-2-fluorobutanoic acid hydrochloride for a defined period at 37°C.

-

Uptake Initiation: The uptake reaction is initiated by the addition of a known concentration of radiolabeled GABA (e.g., [3H]-GABA).

-

Uptake Termination: After a short incubation period (typically 1-5 minutes), the uptake is rapidly terminated by vacuum filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.

-

Quantification: The radioactivity retained on the filters, representing the amount of GABA taken up by the synaptosomes, is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed to determine the half-maximal inhibitory concentration (IC50) of the compound. Further kinetic experiments, varying both the substrate ([3H]-GABA) and inhibitor concentrations, can be performed to determine the inhibitory constant (Ki) and the mode of inhibition (competitive, noncompetitive, or uncompetitive).

GABA Aminotransferase (GABA-T) Activity Assay

This assay will determine if 4-amino-2-fluorobutanoic acid directly inhibits the activity of GABA-T and can distinguish between reversible and irreversible (mechanism-based) inhibition.

Step-by-Step Methodology:

-

Enzyme Source: Utilize either purified recombinant mammalian GABA-T or a crude mitochondrial preparation from rodent brain as the enzyme source.

-

Assay Principle: The activity of GABA-T can be measured using a coupled enzyme assay. GABA-T converts GABA and α-ketoglutarate to succinic semialdehyde and glutamate. The production of glutamate can be coupled to the reduction of NADP+ to NADPH by glutamate dehydrogenase, which can be monitored spectrophotometrically at 340 nm.

-

Reversible Inhibition: To assess reversible inhibition, the enzyme is incubated with varying concentrations of 4-amino-2-fluorobutanoic acid in the presence of the substrates (GABA and α-ketoglutarate), and the initial reaction velocity is measured. The IC50 and Ki values can be determined from this data.

-

Mechanism-Based Inactivation: To investigate time-dependent, irreversible inhibition, the enzyme is pre-incubated with the test compound for various time intervals in the absence of the substrate α-ketoglutarate. Aliquots are then taken at different time points, diluted to minimize the concentration of the free inhibitor, and the residual enzyme activity is measured. A time-dependent loss of enzyme activity that is not restored upon dilution is indicative of mechanism-based inactivation.

In Vivo Pharmacological Assessment

To translate the in vitro findings to a physiological context, in vivo studies in rodent models are essential.

Anticonvulsant Activity Screening

Given the established role of GABAergic enhancement in seizure control, assessing the anticonvulsant properties of 4-amino-2-fluorobutanoic acid is a logical step. Standard rodent models for this purpose include:

-

Maximal Electroshock Seizure (MES) Test: This model is used to identify compounds that prevent the spread of seizures.

-

Pentylenetetrazol (PTZ) Seizure Test: This chemical-induced seizure model is sensitive to compounds that enhance GABAergic neurotransmission.

In Vivo Microdialysis for Brain GABA Levels

This technique allows for the direct measurement of extracellular GABA levels in specific brain regions of freely moving animals. Following systemic administration of 4-amino-2-fluorobutanoic acid hydrochloride, microdialysis probes implanted in a region such as the hippocampus or striatum can be used to sample the extracellular fluid. The collected dialysate is then analyzed by HPLC to quantify GABA concentrations. A significant increase in basal GABA levels post-administration would provide strong in vivo evidence for the inhibition of GABA reuptake and/or metabolism.[9][10][11]

Conclusion and Future Directions

The available evidence strongly suggests that 4-amino-2-fluorobutanoic acid hydrochloride is a modulator of the GABAergic system. The finding that it acts as a noncompetitive inhibitor of GABA transport in a non-mammalian system provides a solid, albeit preliminary, foundation for its mechanism of action.[1] Furthermore, the extensive literature on related fluorinated GABA analogs strongly supports the hypothesis that it also functions as an inhibitor, and potentially a mechanism-based inactivator, of GABA aminotransferase.

To fully elucidate the therapeutic potential of this compound, further research is imperative. Key future directions include:

-

Confirmation in Mammalian Systems: It is critical to validate the inhibition of GABA transport and GABA-T in mammalian preparations, including the determination of kinetic parameters and selectivity for GAT subtypes.

-

Stereoselectivity: The synthesis and evaluation of the individual enantiomers of 4-amino-2-fluorobutanoic acid are necessary, as the biological activity of GABA analogs is often stereospecific.[4]

-

In Vivo Efficacy and Pharmacokinetics: Comprehensive in vivo studies are required to establish its anticonvulsant, anxiolytic, or other CNS effects, and to determine its pharmacokinetic profile, including its ability to cross the blood-brain barrier.

References

-

Crites, G. J., Malizia, L. A., & Tunnicliff, G. (2002). Action of 4-amino-2-fluorobutanoic acid and other structural analogues on gamma-aminobutyric acid transport by channel catfish brain. Journal of Basic & Clinical Physiology & Pharmacology, 13(3), 179–192. [Link]

-

Silverman, R. B., & Levy, M. A. (1981). Mechanism of inactivation of gamma-aminobutyric acid-alpha-ketoglutaric acid aminotransferase by 4-amino-5-halopentanoic acids. Biochemistry, 20(5), 1197–1203. [Link]

-

O'Hagan, D., & Rzepa, H. S. (2008). The enantiomers of 4-amino-3-fluorobutanoic acid as substrates for γ-aminobutyric acid aminotransferase. Conformational probes for GABA binding. Amino Acids, 34(3), 495–501. [Link]

-

McGovern, A. P., et al. (2018). Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain. Journal of Neuroscience Methods, 307, 1-8. [Link]

-

Seyer, P. (2013). A good protocol for extracting mouse brain synaptosomes? ResearchGate. [Link]

-

Lee, S. E., et al. (2022). Subcellular Fractionation for the Isolation of Synaptic Components from the Murine Brain. Journal of Visualized Experiments, (187), e64353. [Link]

-

Wikipedia. (n.d.). 4-Aminobutyrate transaminase. [Link]

-

Tanaka, S., et al. (2003). GABAergic modulation of hippocampal glutamatergic neurons: an in vivo microdialysis study. European Journal of Pharmacology, 463(1), 59-65. [Link]

-

Al-Otaibi, F., et al. (2023). Impact of GABA and nutritional supplements on neurochemical biomarkers in autism: a PPA rodent model study. Nutritional Neuroscience, 1-16. [Link]

-

Piszczek, L., et al. (2021). In vivo rat model to detect neurotransmitters GABA and glutamate during high frequency stimulation. ResearchGate. [Link]

Sources

- 1. Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-fluoro-GABA enantiomers: exploring the conformation of GABA binding to GABAA receptors and GABA aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo effects on brain GABA metabolism of (S)-4-amino-5-fluoropentanoic acid, a mechanism-based inactivator of gamma-aminobutyric acid transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Enantiomers of 4-Amino-3-fluorobutanoic Acid as Substrates for γ-Aminobutyric Acid Aminotransferase. Conformational Probes for GABA Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 機能性シナプトソームを単離する | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Subcellular Fractionation for the Isolation of Synaptic Components from the Murine Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glutamate, Glutamine and GABA Levels in Rat Brain Measured Using MRS, HPLC and NMR Methods in Study of Two Models of Autism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Impact of GABA and nutritional supplements on neurochemical biomarkers in autism: a PPA rodent model study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Amino-2-fluorobutanoic Acid Hydrochloride (CAS Number: 26437-22-9)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Amino-2-fluorobutanoic acid hydrochloride, a fluorinated amino acid analog with significant potential in neuroscience research and drug development. By delving into its chemical properties, biological activity, and safety profile, this document serves as a crucial resource for professionals engaged in the exploration of novel therapeutics targeting the central nervous system.

Chemical Identity and Physicochemical Properties

4-Amino-2-fluorobutanoic acid hydrochloride is the hydrochloride salt of 4-amino-2-fluorobutanoic acid. The introduction of a fluorine atom at the α-position to the carboxylic acid significantly influences the molecule's electronic properties and biological activity.

Synonyms: 4-Amino-2-fluorobutanoic acid HCl

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 26437-22-9 | [1][2][3] |

| Molecular Formula | C₄H₉ClFNO₂ | [1][2] |

| Molecular Weight | 157.57 g/mol | [2] |

| Appearance | White powder | [1] |

| Purity | ≥95% | [1] |

| Melting Point | 197-198 °C (for (2R)-4-amino-2-fluorobutanoic acid) | [4] |

| LogP (predicted) | -2.94 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Storage | Store at room temperature | [1] |

Note: The provided melting point is for the free base of a stereoisomer and may differ from the hydrochloride salt. The LogP and hydrogen bond data are computational predictions.

Mechanism of Action: A Noncompetitive Inhibitor of GABA Transport

The primary pharmacological significance of 4-Amino-2-fluorobutanoic acid lies in its interaction with the GABAergic system, a major inhibitory neurotransmitter system in the brain. Research has demonstrated that this compound acts as a noncompetitive inhibitor of GABA transport .

Gamma-aminobutyric acid (GABA) transporters (GATs) are crucial for regulating the concentration of GABA in the synaptic cleft, thereby controlling the duration and intensity of inhibitory neurotransmission. By inhibiting these transporters, 4-Amino-2-fluorobutanoic acid increases the extracellular levels of GABA, leading to enhanced GABAergic signaling.

A study on synaptosomal preparations from catfish brain revealed that 4-amino-2-fluorobutanoic acid exhibits noncompetitive inhibition of GABA transport with a Kᵢ of 12.5 µM. This is in contrast to competitive inhibitors like tiagabine and nipecotic acid. Noncompetitive inhibition suggests that the compound binds to an allosteric site on the GABA transporter, rather than the GABA binding site itself. This mode of action can offer a distinct pharmacological profile compared to competitive inhibitors.

Figure 1: Simplified workflow of GABA transport and its noncompetitive inhibition by 4-Amino-2-fluorobutanoic acid.

Synthesis and Analysis

Synthesis

-

Electrophilic Fluorination: Utilizing reagents like N-fluorobenzenesulfonimide (NFSI) on a suitable precursor.

-

From α-hydroxy acids: Nucleophilic fluorination of an activated hydroxyl group.

-

Asymmetric Synthesis: Employing chiral auxiliaries or catalysts to control the stereochemistry of the fluorine and amino group introduction.

Analytical Methods

The characterization and quantification of 4-Amino-2-fluorobutanoic acid hydrochloride would typically involve a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be essential for structural elucidation and confirmation. The chemical shifts and coupling constants would provide detailed information about the connectivity and stereochemistry of the molecule.

-

Mass Spectrometry (MS): Techniques like electrospray ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap) would be used to determine the exact mass and fragmentation pattern, confirming the molecular formula. Derivatization techniques, such as with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), can be employed to enhance detection sensitivity in complex matrices.[5][6][7]

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as the amine (N-H stretch), carboxylic acid (O-H and C=O stretch), and the C-F bond.

-

High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification. A reversed-phase column with a suitable mobile phase would likely be employed.

Applications in Drug Development

As a GABA transport inhibitor, 4-Amino-2-fluorobutanoic acid hydrochloride holds potential for the development of therapeutics for a range of neurological and psychiatric disorders characterized by GABAergic dysfunction.[8][9]

Potential Therapeutic Areas:

-

Epilepsy: By increasing synaptic GABA levels, this compound could potentially suppress excessive neuronal firing characteristic of seizures.[8][10]

-

Anxiety Disorders: Enhancing GABAergic inhibition is a well-established mechanism for anxiolytic drugs.[8][9]

-

Neuropathic Pain: GABAergic interneurons play a crucial role in pain modulation, and enhancing their activity could alleviate chronic pain states.[8]

-

Sleep Disorders: The promotion of GABAergic neurotransmission is a key mechanism of many hypnotic agents.[8]

The noncompetitive nature of its inhibition may offer advantages in terms of efficacy and side-effect profile compared to competitive inhibitors. Further research is warranted to explore the in vivo efficacy, pharmacokinetics, and safety of this compound in relevant animal models of these disorders.

Figure 2: A generalized workflow for the development of a therapeutic agent, highlighting the preclinical stage where 4-Amino-2-fluorobutanoic acid hydrochloride is currently positioned.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-Amino-2-fluorobutanoic acid hydrochloride is not widely available, GHS hazard statements from a supplier indicate the following potential hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Based on these classifications, the following precautionary measures are recommended when handling this compound:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

First Aid:

-

If swallowed: Immediately call a poison center or doctor. Rinse mouth.

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

-

It is imperative to consult a comprehensive and compound-specific SDS before handling this chemical.

Conclusion

4-Amino-2-fluorobutanoic acid hydrochloride is a promising research chemical with a clear mechanism of action as a noncompetitive inhibitor of GABA transport. Its potential to modulate the GABAergic system makes it a valuable tool for investigating the pathophysiology of various CNS disorders and for the early stages of drug discovery. While further research is needed to fully characterize its physicochemical properties, spectroscopic data, and in vivo activity, the available information provides a strong rationale for its continued investigation as a potential therapeutic agent.

References

- FooDB. (2010, April 8). Showing Compound L-2-Aminobutanoic acid (FDB012537).

- Wikipedia. (n.d.). GABA reuptake inhibitor.

- ENAO Chemical Co., Ltd. (n.d.). 4-Amino-2-fluorobutanoic acid hydrochloride CAS NO.26437-22-9.

- Fluorochem. (n.d.). 4-Amino-2-fluorobutanoic acid hydrochloride.

- Amadis Chemical. (n.d.). 4-Amino-2-fluorobutanoic acid hydrochloride, 26437-22-9.

- PubChem. (n.d.). 2-Amino-4,4-difluorobutanoic acid hydrochloride.

- PrecisionFDA. (n.d.). 4-AMINO-4-PHENYLBUTANOIC ACID HYDROCHLORIDE.

- Sigma-Aldrich. (n.d.). (S)-(-)-4-Amino-2-hydroxybutyric acid 96 40371-51-5.

- PubChem. (n.d.). 2-Amino-3-fluorobutanoic acid.

- Ziegler, J., et al. (2024, December 19). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. PMC - NIH.

- Fisher Scientific. (n.d.). Safety Data Sheet.

- Sarup, A., et al. (n.d.). GABA transporters as targets for new drugs. PubMed.

- Gade, M. M., et al. (2022, July 7). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. PMC - PubMed Central.

- PubChem. (n.d.). 4-Amino-2-fluorobutanoic acid.

- Ziegler, J., et al. (n.d.). Sensitive and Selective Amino Acid Profiling of Minute Tissue Amounts by HPLC/Electrospray Negative Tandem Mass Spectrometry Using 9-Fluorenylmethoxycarbonyl (Fmoc-Cl)

- Ali, A., et al. (2025, March 28).

- Hvolby, A., et al. (2024, July 27). Ways of modulating GABA transporters to treat neurological disease. Taylor & Francis Online.

- SynQuest Laboratories. (n.d.). MDL MFCD09258972 | (2R)-4-amino-2-fluorobutanoic acid.

- Echemi. (n.d.). 2-Amino-5-fluoropyridine SDS, 21717-96-4 Safety Data Sheets.

- Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH).

- ChemicalBook. (n.d.). 4-Aminobutyric acid(56-12-2) 1H NMR spectrum.

- ResearchGate. (2025, August 7). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization | Request PDF.

- MDPI. (n.d.). Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development. MDPI.

- StatPearls - NCBI Bookshelf. (2023, July 30). GABA Inhibitors.

- West, C., et al. (2020, April 12).

- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.

- Wikipedia. (n.d.). Mood stabilizer.

- Garg, U., et al. (n.d.).

- Sarup, A., et al. (n.d.).

- Thermo Fisher Scientific. (n.d.). Safety Data Sheet.

- FooDB. (2010, April 8). Showing Compound 4-Aminobutyric acid (FDB008937).

- Smolecule. (2024, April 14). Buy 4-aminobutanoic acid hydrochloride | 5959-35-3.

- Doc Brown's Chemistry. (n.d.). C4H9Cl CH3CHClCH2CH3 2-chlorobutane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl chloride 1-H nmr explaining spin-spin coupling for line splitting.

Sources

- 1. 4-Amino-2-fluorobutanoic acid hydrochloride, CasNo.26437-22-9 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 4-Amino-2-fluorobutanoic acid hydrochloride,26437-22-9-Amadis Chemical [amadischem.com]

- 4. CAS 65529-63-7 | 4157-3-R0 | MDL MFCD09258972 | (2R)-4-amino-2-fluorobutanoic acid | SynQuest Laboratories [synquestlabs.com]

- 5. Sensitive and Selective Amino Acid Profiling of Minute Tissue Amounts by HPLC/Electrospray Negative Tandem Mass Spectrometry Using 9-Fluorenylmethoxycarbonyl (Fmoc-Cl) Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GABA transporters as targets for new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development [mdpi.com]

An In-Depth Technical Guide to 4-Amino-2-fluorobutanoic Acid Hydrochloride as a GABA Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. However, its therapeutic potential is limited by its inability to cross the blood-brain barrier. This has spurred the development of GABA analogs with improved pharmacokinetic properties. This technical guide provides a comprehensive overview of 4-Amino-2-fluorobutanoic acid hydrochloride, a structural analog of GABA. We will delve into its mechanism of action as a GABA transporter inhibitor, explore potential synthetic pathways, and outline detailed experimental protocols for its characterization. Furthermore, we will discuss the significance of the 2-fluoro substitution and the current landscape of its preclinical evaluation, while also highlighting key areas for future research.

The Rationale for Developing Fluorinated GABA Analogs

The therapeutic application of GABA is hampered by its hydrophilic nature, which prevents it from efficiently crossing the lipophilic blood-brain barrier. Consequently, systemically administered GABA has minimal central nervous system effects. To overcome this limitation, medicinal chemists have developed a range of GABA analogs designed to exhibit improved brain penetration and enhanced pharmacological profiles.

Fluorine has emerged as a valuable tool in this endeavor. The strategic incorporation of fluorine into drug candidates can profoundly influence their physicochemical and biological properties. The small atomic radius of fluorine minimizes steric hindrance, while its high electronegativity can alter the acidity of nearby functional groups, influence molecular conformation through stereoelectronic effects like the gauche effect, and block sites of metabolism, thereby increasing metabolic stability and bioavailability. In the context of GABA analogs, fluorination offers a promising strategy to fine-tune their interaction with GABAergic targets and improve their drug-like properties.

4-Amino-2-fluorobutanoic Acid Hydrochloride: A Profile

4-Amino-2-fluorobutanoic acid hydrochloride is a synthetic GABA analog characterized by the substitution of a hydrogen atom with a fluorine atom at the alpha-position (C2) of the butanoic acid backbone.

| Property | Value | Source |

| IUPAC Name | 4-amino-2-fluorobutanoic acid hydrochloride | PubChem |

| Molecular Formula | C4H9ClFNO2 | PubChem |

| Molecular Weight | 157.57 g/mol | PubChem |

| CAS Number | 26437-22-9 | Fluorochem |

Mechanism of Action: Insights from Preclinical Data

The primary mechanism of action of 4-Amino-2-fluorobutanoic acid identified to date is the inhibition of GABA transport. A key study conducted on synaptosomal preparations from channel catfish brain provides the most direct evidence for this activity.

Inhibition of GABA Transporters

GABA transporters (GATs) are crucial for terminating GABAergic neurotransmission by removing GABA from the synaptic cleft. In mammals, four subtypes have been identified: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1). Inhibition of these transporters increases the extracellular concentration of GABA, thereby enhancing inhibitory signaling.

A study by Crites, Malizia, and Tunnicliff (2002) investigated the effect of 4-Amino-2-fluorobutanoic acid on GABA transport.[1] The key findings are summarized below:

| Parameter | Value | Interpretation |

| Inhibition Type | Noncompetitive | The compound does not compete with GABA for the same binding site on the transporter. It likely binds to an allosteric site, altering the transporter's conformation and reducing its efficiency. |

| Inhibition Constant (Ki) | 12.5 µM | This value indicates the concentration of the compound required to produce half-maximal inhibition. It represents a moderate potency for GABA transport inhibition in this specific model. |

It is important to note that this study was conducted in a non-mammalian system. While the GABA transport system in channel catfish is suggested to be remarkably similar to that in the mammalian brain, further studies are imperative to confirm these findings and determine the compound's affinity and selectivity for the different mammalian GAT subtypes.[1]

Synthesis of 4-Amino-2-fluorobutanoic Acid Hydrochloride

Conceptual Synthetic Workflow

The synthesis would likely involve the introduction of fluorine at the α-position of a suitable precursor, followed by manipulation of functional groups to yield the final product.

Caption: A plausible synthetic workflow for 4-Amino-2-fluorobutanoic acid HCl.

Experimental Protocol (Hypothetical)

The following is a hypothetical, multi-step protocol based on known organic chemistry principles for the synthesis of α-fluorinated amino acids. This protocol is for illustrative purposes and would require optimization and validation.

Step 1: α-Fluorination of a Protected Glutamate Derivative

-

To a solution of a suitable N-protected and di-esterified glutamate derivative (e.g., Di-tert-butyl N-Boc-glutamate) in an appropriate aprotic solvent (e.g., acetonitrile), add a base (e.g., lithium diisopropylamide, LDA) at low temperature (-78 °C) to generate the enolate.

-

Slowly add an electrophilic fluorinating agent (e.g., N-Fluorobenzenesulfonimide, NFSI, or Selectfluor®) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Step 2: Selective Decarboxylation

-

Dissolve the purified α-fluorinated glutamate derivative in a suitable solvent (e.g., toluene).

-

Heat the solution at reflux to induce decarboxylation of the α-carboxyl group. The reaction progress can be monitored by gas evolution or TLC.

-

Upon completion, remove the solvent under reduced pressure.

Step 3: Deprotection and Hydrochloride Salt Formation

-

Treat the product from Step 2 with a strong acid, such as hydrochloric acid in dioxane or trifluoroacetic acid, to remove the N-protecting group (e.g., Boc) and cleave the ester group (e.g., tert-butyl).

-

Stir the reaction at room temperature until deprotection is complete (monitored by TLC or LC-MS).

-

Remove the solvent and excess acid under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield 4-Amino-2-fluorobutanoic acid hydrochloride as a solid.

Recommended Experimental Characterization

To thoroughly characterize 4-Amino-2-fluorobutanoic acid hydrochloride as a GABA analog, a series of in vitro and in vivo experiments are recommended.

In Vitro Pharmacological Profiling

5.1.1. GABA Transporter Inhibition Assay

This assay is critical to confirm and extend the findings from the catfish study to mammalian systems.

Objective: To determine the inhibitory potency (IC50) and selectivity of 4-Amino-2-fluorobutanoic acid hydrochloride for the four human GABA transporter subtypes (hGAT1, hGAT2, hGAT3, and hBGT-1).

Methodology:

-

Culture HEK-293 cells stably expressing each of the four human GAT subtypes.

-

Prepare cell membrane homogenates from each cell line.

-

Incubate the membranes with a fixed concentration of radiolabeled GABA ([³H]GABA) and varying concentrations of 4-Amino-2-fluorobutanoic acid hydrochloride.

-

Include known selective inhibitors for each GAT subtype as positive controls (e.g., Tiagabine for GAT1, SNAP-5114 for GAT3).

-

After incubation, separate bound and free radioligand by rapid filtration through glass fiber filters.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Calculate the IC50 value by nonlinear regression analysis of the concentration-response curve.

5.1.2. GABA Receptor Binding Assays

These assays will determine if the compound directly interacts with GABA-A or GABA-B receptors.

Objective: To assess the binding affinity of 4-Amino-2-fluorobutanoic acid hydrochloride to GABA-A and GABA-B receptors.

Methodology (GABA-A Receptor):

-

Prepare synaptic membrane fractions from rat or mouse whole brain.

-

Incubate the membranes with a radiolabeled GABA-A receptor agonist (e.g., [³H]muscimol) or antagonist (e.g., [³H]SR95531) and varying concentrations of the test compound.

-

Define non-specific binding in the presence of a high concentration of unlabeled GABA.

-

Separate bound and free radioligand by filtration.

-

Quantify radioactivity and calculate the Ki value using the Cheng-Prusoff equation.

Methodology (GABA-B Receptor):

-

Use a similar membrane preparation as for the GABA-A receptor assay.

-

Incubate the membranes with a radiolabeled GABA-B receptor agonist (e.g., [³H]baclofen) or antagonist (e.g., [³H]CGP54626) and varying concentrations of the test compound.

-

Define non-specific binding with unlabeled baclofen or saclofen.

-

Perform filtration and data analysis as described for the GABA-A receptor assay.

Electrophysiological Analysis

Electrophysiology can reveal functional effects on GABAergic currents.

Objective: To determine if 4-Amino-2-fluorobutanoic acid hydrochloride modulates GABA-A receptor-mediated currents.

Methodology (Whole-cell patch-clamp):

-

Use primary cultured neurons (e.g., hippocampal or cortical neurons) or a cell line expressing recombinant GABA-A receptors.

-

Establish a whole-cell patch-clamp recording configuration.

-

Apply a sub-maximal concentration of GABA to elicit a stable baseline current.

-

Co-apply GABA with varying concentrations of 4-Amino-2-fluorobutanoic acid hydrochloride to assess for potentiation or inhibition of the GABA-evoked current.

-

Apply the compound alone to test for direct agonistic or antagonistic activity.

Caption: Workflow for electrophysiological characterization of the test compound.

In Vivo Behavioral Assessment

Should in vitro studies indicate promising activity, in vivo studies in rodent models are the next logical step.

Objective: To evaluate the potential anxiolytic, anticonvulsant, and analgesic effects of 4-Amino-2-fluorobutanoic acid hydrochloride.

Methodology:

-

Anxiolytic Activity: Use the elevated plus-maze or open-field test in mice or rats. An increase in the time spent in the open arms of the maze or the center of the open field suggests an anxiolytic effect.

-

Anticonvulsant Activity: Employ models such as the pentylenetetrazole (PTZ)-induced or maximal electroshock (MES)-induced seizure tests. An increase in the latency to seizure or protection from seizures indicates anticonvulsant potential.

-

Analgesic Activity: Utilize models of neuropathic pain, such as the chronic constriction injury (CCI) model, and assess pain thresholds using the von Frey filament test. An increase in the paw withdrawal threshold suggests analgesic properties.

Structure-Activity Relationship: The Role of the 2-Fluoro Group

The introduction of a fluorine atom at the α-position to the carboxyl group is expected to have several significant effects on the molecule's properties:

-

Increased Acidity: The electron-withdrawing nature of fluorine will increase the acidity of the carboxylic acid proton, potentially influencing its interaction with binding sites.

-

Conformational Restriction: The fluorine atom can engage in stereoelectronic interactions, such as the gauche effect with the adjacent amino group, which can favor specific conformations of the molecule. This pre-organization may lead to higher affinity and selectivity for its biological target.

-

Metabolic Stability: The C-F bond is very strong and resistant to cleavage. Fluorination at the α-position can block metabolic oxidation at this site, potentially increasing the compound's half-life.

-

Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which could enhance its ability to cross the blood-brain barrier compared to non-fluorinated analogs.

Current Status and Future Directions

The publicly available data on 4-Amino-2-fluorobutanoic acid hydrochloride is currently limited. The primary piece of evidence points towards its role as a noncompetitive inhibitor of GABA transport. However, critical information regarding its activity in mammalian systems, its selectivity for GAT subtypes, its interaction with GABA receptors, and its in vivo efficacy and pharmacokinetic profile is lacking.

Future research should focus on:

-

Comprehensive Pharmacological Profiling: Determining the IC50/Ki values for all mammalian GABA transporter subtypes and GABA receptors.

-

In Vivo Efficacy Studies: Evaluating the compound in relevant animal models of CNS disorders.

-

Pharmacokinetic and Toxicological Assessment: Characterizing the ADME-Tox profile of the compound to assess its drug-like properties.

-

Stereoselective Synthesis and Evaluation: Synthesizing and testing the individual enantiomers of 4-Amino-2-fluorobutanoic acid, as they may exhibit different pharmacological properties.

Conclusion

4-Amino-2-fluorobutanoic acid hydrochloride represents an intriguing GABA analog with a demonstrated, albeit in a non-mammalian system, mechanism of action as a noncompetitive GABA transport inhibitor. The presence of the 2-fluoro group suggests potentially favorable physicochemical and pharmacokinetic properties. However, a significant amount of research is still required to fully elucidate its pharmacological profile and therapeutic potential. The experimental workflows and conceptual frameworks provided in this guide offer a roadmap for researchers and drug development professionals to further investigate this and other novel fluorinated GABA analogs.

References

-

Crites, G. J., Malizia, L. A., & Tunnicliff, G. (2002). Action of 4-amino-2-fluorobutanoic acid and other structural analogues on gamma-aminobutyric acid transport by channel catfish brain. Journal of Basic and Clinical Physiology and Pharmacology, 13(3), 179-192. [Link]

-

PubChem. (n.d.). 4-Amino-2-fluorobutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

The Genesis and Scientific Journey of 4-Amino-2-fluorobutanoic Acid Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and scientific evolution of 4-Amino-2-fluorobutanoic acid hydrochloride. It traces the origins of this fluorinated analog of γ-aminobutyric acid (GABA) from its first reported synthesis to its characterization as a modulator of GABAergic neurotransmission. The document delves into the rationale behind its creation, its detailed chemical synthesis, its mechanism of action as a noncompetitive inhibitor of GABA transporters, and its significance within the broader context of neuropharmacology and drug development. This guide is intended to be a definitive resource for researchers and scientists working with GABA analogs and exploring novel therapeutic avenues targeting the GABA system.

Introduction: The Quest for GABA Analogs and the Dawn of Fluorination

The story of 4-Amino-2-fluorobutanoic acid is intrinsically linked to the monumental discovery of γ-aminobutyric acid (GABA) as the principal inhibitory neurotransmitter in the mammalian central nervous system. The identification of GABA in the brain in 1950 and the subsequent elucidation of its role in neuronal inhibition opened a new frontier in neuroscience and pharmacology. This led to a concerted effort to synthesize and study structural analogs of GABA to probe the intricacies of the GABAergic system and to develop novel therapeutic agents for a range of neurological and psychiatric disorders, including epilepsy, anxiety, and spasticity.

Early research focused on modifying the GABA backbone to understand structure-activity relationships at GABA receptors and transporters. The introduction of fluorine into bioactive molecules was emerging as a powerful strategy in medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence the conformational preferences, metabolic stability, and biological activity of a molecule. It was within this scientific milieu that the concept of a fluorinated GABA analog, specifically 4-Amino-2-fluorobutanoic acid, was born.

The Pioneering Synthesis: A Landmark in Fluorinated Amino Acid Chemistry

The first documented synthesis of 4-Amino-2-fluorobutanoic acid, referred to as "fluoro-GABA," was reported in 1965 by R.A.B. Bannard and J.H. Parkkari of the Defence Research Chemical Laboratories in Ottawa, Canada.[1] Their work, published in the Canadian Journal of Chemistry, marked a significant advancement in the field of fluorinated amino acids.

The rationale behind their synthesis was elegantly simple yet profound: to create an antimetabolite of GABA.[1] The researchers hypothesized that the introduction of a fluorine atom at the α-position to the carboxyl group could lead to a molecule that might interfere with the normal physiological actions of GABA, potentially mimicking symptoms of GABA deficiency and thus serving as a valuable tool for neurophysiological research.[1]

The Original Synthetic Pathway

Bannard and Parkkari developed two methods for the synthesis of α-fluoro-γ-amino acids, with the key starting material being diethyl fluoromalonate. The more successful of these methods for producing 4-Amino-2-fluorobutanoic acid involved the reaction of an N-aroylethyleneimine with diethyl fluoromalonate.[1]

The key steps of this pioneering synthesis are outlined below:

Experimental Protocol: Synthesis of 4-Amino-2-fluorobutanoic Acid (Bannard & Parkkari, 1965) [1]

-

Reaction of N-p-nitrobenzoylethyleneimine with Diethyl Fluoromalonate: N-p-nitrobenzoylethyleneimine was reacted with diethyl fluoromalonate in the presence of a catalytic amount of sodium ethoxide. The electron-withdrawing p-nitro group on the benzene ring was crucial for making the aziridine ring more susceptible to nucleophilic attack by the fluoromalonate. This reaction yielded the intermediate diethyl (2-(p-nitrobenzamido)ethyl)fluoromalonate.

-

Acid Hydrolysis: The resulting intermediate was subjected to acid hydrolysis to yield 4-Amino-2-fluorobutanoic acid. The authors noted that complete hydrolysis was essential to avoid the formation of an intractable gum.

This seminal work provided the first access to this novel fluorinated GABA analog, paving the way for future pharmacological investigations.

Caption: Original synthesis of 4-Amino-2-fluorobutanoic acid.

Chemical Properties and Characterization

4-Amino-2-fluorobutanoic acid hydrochloride is a white crystalline solid. The introduction of the fluorine atom at the C2 position significantly alters the electronic properties of the carboxylic acid group and influences the overall conformation of the molecule.

| Property | Value |

| Molecular Formula | C₄H₉ClFNO₂ |

| Molecular Weight | 157.57 g/mol |

| CAS Number | 26437-22-9 |

| Appearance | White crystalline powder |

Pharmacological Profile: A Noncompetitive Inhibitor of GABA Transport

For several decades following its initial synthesis, the biological activity of 4-Amino-2-fluorobutanoic acid remained largely unexplored. The initial neurophysiological examinations in mice mentioned in the 1965 paper did not reveal significant pharmacological activity.[1]

It was not until 2002 that a detailed pharmacological characterization of this compound was published. A study by Crites, Malizia, and Tunnicliff investigated the effect of 4-Amino-2-fluorobutanoic acid and other GABA analogs on the transport of GABA in the brain of channel catfish, a model system shown to have a GABA transport system remarkably similar to that in mammals.[2]

This pivotal study revealed that 4-Amino-2-fluorobutanoic acid is an inhibitor of the GABA transporter (GAT).[2]

Mechanism of Action: Noncompetitive Inhibition

The research by Crites and colleagues demonstrated that 4-Amino-2-fluorobutanoic acid inhibits GABA uptake in a noncompetitive manner.[2] This is a crucial finding, as it distinguishes its mechanism from many other GABA uptake inhibitors, such as tiagabine and nipecotic acid, which act as competitive inhibitors.[2]

Experimental Protocol: GABA Uptake Inhibition Assay (Crites et al., 2002) [2]

-

Synaptosome Preparation: Synaptosomes (isolated nerve terminals) were prepared from channel catfish brain homogenates.

-

GABA Uptake Assay: The synaptosomes were incubated with radiolabeled GABA ([³H]GABA) in the presence and absence of varying concentrations of 4-Amino-2-fluorobutanoic acid and other GABA analogs.

-

Kinetic Analysis: The rate of [³H]GABA uptake was measured, and the data were analyzed using kinetic models (e.g., Lineweaver-Burk plots) to determine the type of inhibition and the inhibition constant (Ki).

The study determined the transport constant (Kt) for GABA uptake to be 4.46 µM. For 4-Amino-2-fluorobutanoic acid, a Ki of 12.5 µM was calculated.[2]

Caption: Competitive vs. Noncompetitive GABA uptake inhibition.

Comparative Inhibitory Activity

The study by Crites et al. provided a valuable comparison of the inhibitory potency of 4-Amino-2-fluorobutanoic acid with other known GABA transport inhibitors.[2]

| Compound | Inhibition Type | Ki (µM) |

| Tiagabine | Competitive | 0.23 |

| (R,S)Nipecotic acid | Competitive | 2.2 |

| Homo-β-proline | Noncompetitive | 9.4 |

| 4-Amino-2-fluorobutanoic acid | Noncompetitive | 12.5 |

This data highlights that while not as potent as tiagabine, 4-Amino-2-fluorobutanoic acid exhibits a distinct mechanism of action that could be of interest for developing drugs with different pharmacological profiles.

Significance and Future Perspectives

The discovery and characterization of 4-Amino-2-fluorobutanoic acid hydrochloride represent a noteworthy chapter in the history of GABAergic research. Its journey from a rationally designed antimetabolite to a characterized noncompetitive GABA uptake inhibitor underscores the importance of fundamental chemical synthesis in driving pharmacological discovery.

The noncompetitive mechanism of action is particularly intriguing. Drugs with this profile can have advantages over competitive inhibitors, as their effects are not overcome by high concentrations of the endogenous substrate (in this case, GABA). This could potentially lead to a more consistent and sustained therapeutic effect.

While 4-Amino-2-fluorobutanoic acid itself has not been developed into a clinical drug, its unique properties make it a valuable research tool for:

-

Probing the allosteric sites of GABA transporters: Its noncompetitive nature suggests binding to a site distinct from the GABA binding site, which can be explored to understand the structure and function of these transporters better.

-

A lead compound for novel drug design: The structure of 4-Amino-2-fluorobutanoic acid can serve as a scaffold for the development of more potent and selective noncompetitive GABA uptake inhibitors.

-

Investigating the physiological roles of GABA transport: By selectively inhibiting GABA uptake through a noncompetitive mechanism, this compound can help elucidate the specific roles of GABA transporters in different brain regions and in various physiological and pathological states.

The history of 4-Amino-2-fluorobutanoic acid hydrochloride is a testament to the enduring synergy between synthetic chemistry and neuropharmacology. Its story continues to inspire the design and investigation of novel fluorinated molecules that can modulate the complex and vital GABAergic system.

References

-

Bannard, R. A. B., & Parkkari, J. H. (1965). PREPARATION OF α-FLUORO-γ-AMINOACIDS. Canadian Journal of Chemistry, 43(11), 3100-3104. [Link]

-

Crites, G. J., Malizia, L. A., & Tunnicliff, G. (2002). Action of 4-amino-2-fluorobutanoic acid and other structural analogues on gamma-aminobutyric acid transport by channel catfish brain. Journal of basic and clinical physiology and pharmacology, 13(3), 179-192. [Link]

Sources

The Fluorinated Frontier: A Technical Guide to Fluorinated Amino Acids in Neuroscience Research

Foreword: The Unseen Power of a Single Atom

In the intricate and dynamic landscape of the central nervous system (CNS), understanding the precise molecular interactions that govern neuronal function is paramount. For decades, researchers have sought tools that offer a higher resolution lens through which to view these processes. The introduction of a single fluorine atom into the building blocks of life—amino acids—has quietly revolutionized our approach to neuroscience research. This guide serves as an in-depth technical exploration of fluorinated amino acids, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to leverage these powerful tools. We will delve into the causality behind experimental choices, offering not just protocols, but a framework for innovation at the intersection of chemistry and neuroscience.

The Unique Physicochemical Impact of Fluorine in a Biological Context

The strategic substitution of hydrogen with fluorine imparts a unique set of properties to amino acids, making them exceptional probes and modulators of biological systems. Understanding these fundamental changes is crucial for their effective application.

-

High Electronegativity and the Inductive Effect: Fluorine is the most electronegative element, creating a strong dipole in the C-F bond. This inductive effect can alter the pKa of nearby functional groups, influencing ionization states and, consequently, molecular interactions.

-

Steric Mimicry of Hydrogen: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å). This allows for the substitution of hydrogen with minimal steric perturbation, often preserving the overall protein structure.[1]

-

Hydrophobicity and the Fluorous Effect: The C-F bond is highly polarized yet non-polarizable, leading to weak intermolecular interactions. This results in increased hydrophobicity of the fluorinated moiety, which can enhance protein stability and influence ligand binding through the hydrophobic effect.

-

The 19F NMR Handle: As a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, 19F is an excellent NMR probe.[1] Its chemical shift is exquisitely sensitive to the local electronic environment, providing a powerful tool for studying protein conformation, dynamics, and interactions, all in the absence of background signal from biological systems.[1]

Synthesis and Incorporation: Building the Tools for Neuroscience Discovery

The journey of utilizing fluorinated amino acids begins with their synthesis and successful incorporation into peptides and proteins. A variety of chemical and biosynthetic methods have been developed to achieve this, each with its own advantages and considerations.

Chemical Synthesis of Fluorinated Amino Acids

The synthesis of fluorinated amino acids often involves specialized fluorinating reagents and multi-step procedures. Below is a representative protocol for the synthesis of 4,6-difluoro-tryptophan, a valuable tool for 19F NMR studies.

Experimental Protocol: Synthesis of 4,6-difluoro-tryptophan [2][3]

This protocol outlines a scalable synthesis based on a deaminative coupling reaction.

Step 1: Synthesis of the Difluorinated Adduct

-

In a reaction vessel, dissolve 4,6-difluorogramine (1.0 eq) in dry dichloromethane (CH2Cl2).

-

Add 2-benzylthio-1,5-dihydro-4H-imidazolone (2.0 eq) and ethyl propiolate (1.1 eq).

-

Cool the reaction mixture to -35°C and stir for 30 minutes.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 16 hours.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the difluorinated adduct as a brown solid.[2]

Step 2: Hydrolysis to the Final Product

-

Dissolve the purified adduct from Step 1 in a 1:1 mixture of dioxane and 6 M hydrochloric acid (HCl).

-

Heat the mixture at reflux for 24 hours.

-

Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

-

Wash the resulting solid with diethyl ether to remove any remaining impurities.

-

Recrystallize the solid from a mixture of ethanol and water to obtain 4,6-difluoro-tryptophan as a pale brown solid.[3]

Biosynthetic Incorporation of Fluorinated Amino Acids

The site-specific or residue-specific incorporation of fluorinated amino acids into proteins is a powerful technique for studying protein structure and function in a more native context. This is often achieved using auxotrophic bacterial strains or by employing orthogonal aminoacyl-tRNA synthetase/tRNA pairs in mammalian cells.

Experimental Protocol: Site-Specific Incorporation of p-fluorophenylalanine (pFF) in HEK293 Cells [4][5]

This protocol describes a general workflow for incorporating pFF at a specific site in a protein of interest expressed in a mammalian cell line.

Step 1: Plasmid Preparation and Cell Culture

-

Prepare two plasmids: one encoding the protein of interest with an amber stop codon (TAG) at the desired incorporation site, and another encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for pFF.

-

Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Step 2: Transfection and Protein Expression

-

Co-transfect the HEK293T cells with the two plasmids using a suitable transfection reagent (e.g., Polyjet).

-

After 16 hours, exchange the medium with fresh DMEM containing the desired concentration of p-fluorophenylalanine (typically 1 mM).

-

Continue to incubate the cells for an additional 24-48 hours to allow for protein expression.

Step 3: Cell Lysis and Protein Purification

-

Harvest the cells by centrifugation and resuspend them in a suitable lysis buffer (e.g., Tris buffer with 0.5 M NaCl and 5 mM imidazole).

-

Lyse the cells by sonication or microfluidization.

-

Clarify the cell lysate by centrifugation to remove cellular debris.

-

Purify the pFF-containing protein from the soluble lysate using an appropriate affinity chromatography method (e.g., Ni-NTA for His-tagged proteins).

Probing the Central Nervous System: Key Applications in Neuroscience

Fluorinated amino acids have opened new avenues for investigating a wide range of neuroscientific questions, from the fundamental mechanisms of neurotransmission to the development of novel therapeutics for neurological disorders.

Elucidating Protein Structure, Stability, and Dynamics

The introduction of fluorinated amino acids can have a profound impact on protein stability, primarily through the hydrophobic effect. This "fluoro-stabilization" can be quantified and leveraged in protein engineering.

Table 1: Thermodynamic Stability of Fluorinated Proteins

| Protein Variant | Fluorinated Amino Acid | ΔG°fold (kcal/mol) | ΔΔG°fold (kcal/mol) | Reference |

| α4H | Leucine (non-fluorinated) | -18.0 ± 0.2 | - | [6] |

| α4F3a | Hexafluoroleucine | -27.6 ± 0.1 | -9.6 | [6] |

| BsCspB Wild Type | Tryptophan (non-fluorinated) | 11.1 ± 0.5 | - | [7] |

| 4-19F-Trp-BsCspB | 4-Fluorotryptophan | 12.7 ± 1.1 | +1.6 | [7] |

| 5-19F-Trp-BsCspB | 5-Fluorotryptophan | 9.0 ± 0.5 | -2.1 | [7] |

| GB1 Mutant | Phenylalanine (non-fluorinated) | - | - | [8] |

| GB1 Mutant with Pff | Pentafluorophenylalanine | - | +0.35 per residue | [8] |

Note: A more negative ΔG°fold indicates greater stability. ΔΔG°fold represents the change in folding free energy relative to the non-fluorinated protein.

The data in Table 1 clearly demonstrates that the incorporation of highly fluorinated amino acids can significantly increase protein stability.[6][8] This increased stability is primarily attributed to the larger buried hydrophobic surface area of the fluorinated side chains.[6] However, the position of fluorination can also have a substantial impact, as seen in the different stabilities of the 4- and 5-fluorotryptophan variants of BsCspB.[7]

19F NMR: A High-Resolution Window into Neuroreceptor Function

19F NMR is a powerful tool for studying the structure, dynamics, and ligand interactions of neuroreceptors, which are often challenging to study by other methods due to their membrane-bound nature.

Workflow: Protein-Observed 19F NMR for Fragment Screening [9][10][11]

This workflow outlines the key steps for identifying small molecule fragments that bind to a fluorinated neuroreceptor.

Caption: Workflow for a protein-observed 19F NMR fragment screening experiment.